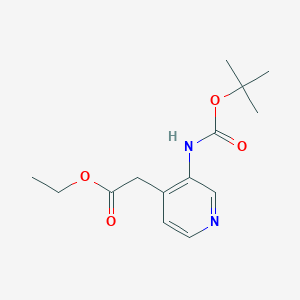![molecular formula C5H13N3O B12095227 [2-(Dimethylamino)ethyl]urea](/img/structure/B12095227.png)
[2-(Dimethylamino)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Dimethylamino)ethyl]urea: is an organic compound with the molecular formula C5H13N3O . It is a derivative of urea, where one of the hydrogen atoms is replaced by a 2-(dimethylamino)ethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Dimethylamino)ethyl]urea typically involves the reaction of dimethylamine with ethyl isocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Dimethylamine+Ethyl isocyanate→this compound
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
化学反应分析
Types of Reactions: [2-(Dimethylamino)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various halogenating agents.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
科学研究应用
Chemistry: In chemistry, [2-(Dimethylamino)ethyl]urea is used as a reagent in organic synthesis. It is involved in the formation of various heterocyclic compounds and serves as an intermediate in the synthesis of pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme interactions and protein folding. It acts as a denaturant, helping researchers understand the stability and structure of proteins.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug delivery systems and as a precursor for the synthesis of bioactive molecules.
Industry: Industrially, the compound is used in the production of polymers and resins. It is also employed in the manufacture of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of [2-(Dimethylamino)ethyl]urea involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic substitution reactions. The compound’s dimethylamino group enhances its reactivity, allowing it to interact with electrophilic centers in biological molecules. This interaction can lead to the formation of stable complexes, influencing the activity of enzymes and other proteins.
相似化合物的比较
- N,N-Dimethylurea
- N-Methyl-N-ethylurea
- N,N-Diethylurea
Comparison: Compared to these similar compounds, [2-(Dimethylamino)ethyl]urea exhibits unique properties due to the presence of the 2-(dimethylamino)ethyl group. This group enhances its solubility in organic solvents and increases its reactivity in chemical reactions. Additionally, the compound’s ability to form stable complexes with biological molecules makes it a valuable tool in scientific research.
属性
分子式 |
C5H13N3O |
|---|---|
分子量 |
131.18 g/mol |
IUPAC 名称 |
2-(dimethylamino)ethylurea |
InChI |
InChI=1S/C5H13N3O/c1-8(2)4-3-7-5(6)9/h3-4H2,1-2H3,(H3,6,7,9) |
InChI 键 |
HJBKBFDBNBYNDI-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCNC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-Bromoimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B12095149.png)
![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B12095158.png)
![(4-methoxyphenyl) 2-[1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate](/img/structure/B12095164.png)
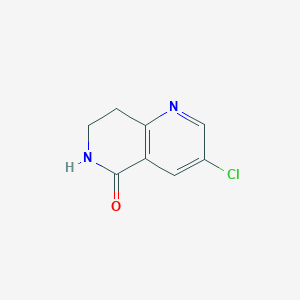
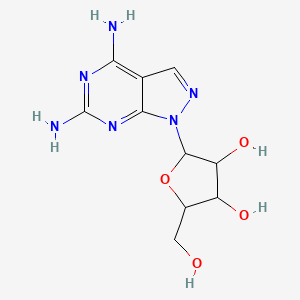
![3-[1-(Chloromethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B12095180.png)
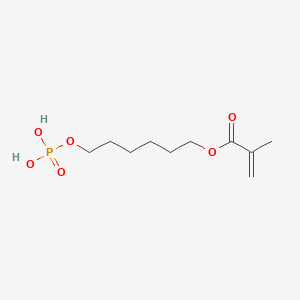
![[2-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)-hydroxymethyl]oxolan-3-yl]methyl acetate](/img/structure/B12095183.png)
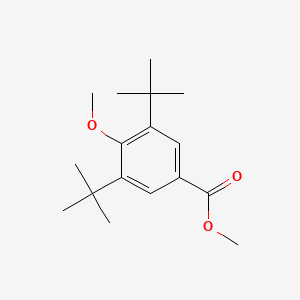
![2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]-2'-dexoyinosine](/img/structure/B12095200.png)

![4-[(9H-fluoren-9-ylmethoxy)carbonyl]thiomorpholine-3-carboxylic acid](/img/structure/B12095207.png)

